molecular formula C6H7NO3 B009792 N-hydroxy-N-methylfuran-2-carboxamide CAS No. 109531-96-6

N-hydroxy-N-methylfuran-2-carboxamide

Cat. No.: B009792
CAS No.: 109531-96-6
M. Wt: 141.12 g/mol
InChI Key: KCAHIEOWHDMBKM-UHFFFAOYSA-N
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Description

N-hydroxy-N-methylfuran-2-carboxamide: is an organic compound with the molecular formula C6H7NO3 and a molecular weight of 141.12 g/mol . It is a derivative of furan, a heterocyclic aromatic organic compound, and contains both hydroxyl and methyl functional groups attached to the furan ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Scientific Research Applications

N-hydroxy-N-methylfuran-2-carboxamide has several applications in scientific research, including:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-hydroxy-N-methylfuran-2-carboxamide typically involves the reaction of furan-2-carboxylic acid with hydroxylamine and a methylating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the addition of a base like sodium hydroxide to facilitate the reaction. The mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The raw materials are fed into a reactor where the reaction takes place under optimized conditions. The product is then purified using techniques such as crystallization or chromatography to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions: N-hydroxy-N-methylfuran-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: N-hydroxy-N-methylfuran-2-carboxamide is unique due to the presence of both hydroxyl and methyl groups, which confer distinct chemical and biological properties. The hydroxyl group allows for hydrogen bonding and increased reactivity, while the methyl group enhances its stability and lipophilicity .

Properties

IUPAC Name

N-hydroxy-N-methylfuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3/c1-7(9)6(8)5-3-2-4-10-5/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCAHIEOWHDMBKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CC=CO1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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